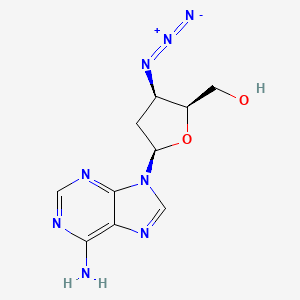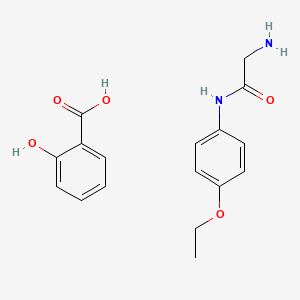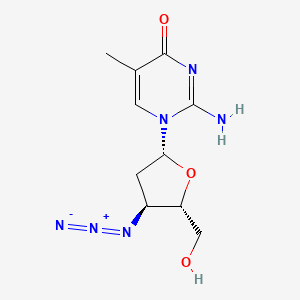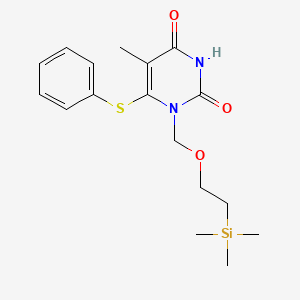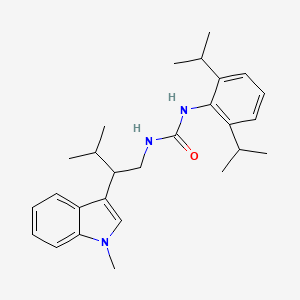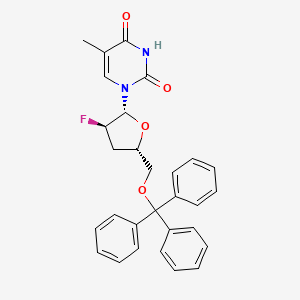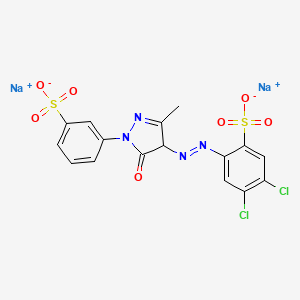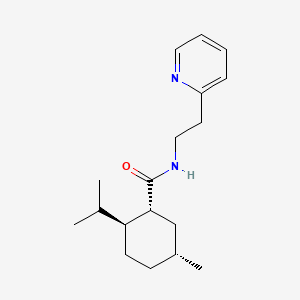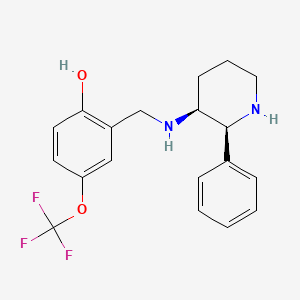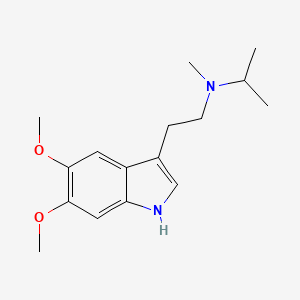
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine is a lesser-known psychedelic compound belonging to the tryptamine class. It was first synthesized by Alexander Shulgin and is known for its structural similarity to other tryptamines such as MiPT (N-methyl-N-isopropyltryptamine). The compound has the chemical formula C16H24N2O2 and a molar mass of 276.38 g/mol .
Preparation Methods
The synthesis of 5,6-Dimethoxy-N-methyl-N-isopropyltryptamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative, which is then subjected to methylation and isopropylation reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to optimize efficiency and scalability
Chemical Reactions Analysis
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychiatry.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-N-methyl-N-isopropyltryptamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at these receptors, leading to altered perception and mood. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine is similar to other tryptamines such as:
MiPT (N-methyl-N-isopropyltryptamine): Shares structural similarities but differs in the presence of methoxy groups.
5-MeO-MiPT (5-methoxy-N-methyl-N-isopropyltryptamine): Another analog with a methoxy group at the 5-position.
4-AcO-DMT (4-acetoxy-N,N-dimethyltryptamine): A different tryptamine derivative with distinct pharmacological properties.
5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine): Known for its potent psychedelic effects
Properties
CAS No. |
96096-58-1 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[2-(5,6-dimethoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18(3)7-6-12-10-17-14-9-16(20-5)15(19-4)8-13(12)14/h8-11,17H,6-7H2,1-5H3 |
InChI Key |
XXWWFLAMFUOAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




